Hdac-IN-58
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Overview
Description
Hdac-IN-58 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-58 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, one common synthetic route involves the use of a palladium-catalyzed coupling reaction followed by purification through chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms.
Scientific Research Applications
Hdac-IN-58 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in chemical reactions and molecular interactions.
Biology: Employed in research to understand the regulation of gene expression and chromatin remodeling.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mechanism of Action
Hdac-IN-58 exerts its effects by binding to the active site of histone deacetylases, inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action involves pathways related to cell cycle regulation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor with similar therapeutic applications.
Romidepsin: Known for its potent inhibitory effects on histone deacetylases.
Belinostat: Used in the treatment of certain types of cancer.
Uniqueness
Hdac-IN-58 is unique in its specific binding affinity and selectivity for certain histone deacetylase isoforms. This selectivity can result in distinct biological effects and therapeutic potential compared to other histone deacetylase inhibitors.
Properties
Molecular Formula |
C16H13ClF2N4O3S |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C16H13ClF2N4O3S/c1-27(24,25)23(13-4-2-3-11(17)7-13)9-12-6-5-10(8-20-12)15-21-22-16(26-15)14(18)19/h2-8,14H,9H2,1H3 |
InChI Key |
FPBMSTFEAXNETL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=NC=C(C=C1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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